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Watertown, MA - This guide provides a comprehensive comparison of clinical trial outcomes for

ACR-368, a selective CHK1/CHK2 inhibitor, as both a monotherapy and in combination with

other agents. The data presented is intended for researchers, scientists, and drug development

professionals to facilitate an objective evaluation of ACR-368's therapeutic potential.

ACR-368 (also known as prexasertib) is a clinical-stage therapeutic that targets the critical cell

cycle checkpoint kinases, CHK1 and CHK2.[1] Its mechanism of action disrupts the DNA

damage response in cancer cells, leading to mitotic catastrophe and apoptosis. Clinical

investigations are currently underway to evaluate its efficacy in various solid tumors, with a

particular focus on a precision medicine approach guided by the proprietary OncoSignature®

biomarker test.[2]

Efficacy of ACR-368 Monotherapy in
OncoSignature® Positive Patients
ACR-368 monotherapy is being evaluated in a Phase 1b/2 basket study (NCT05548296) for

patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, and

urothelial carcinoma who are identified as OncoSignature® positive.[3] The OncoSignature®

test is a predictive precision proteomics-based assay designed to identify patients most likely to

respond to ACR-368.[1]
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Recent clinical data has demonstrated promising activity for ACR-368 monotherapy in this

patient population. In a cohort of OncoSignature-positive patients with ovarian and endometrial

cancers, a confirmed Overall Response Rate (ORR) of 50% was observed.[2] More specifically,

in patients with endometrial cancer, an updated interim analysis revealed a confirmed ORR of

62.5%.[4] Notably, the median Duration of Response (DoR) in the endometrial cancer cohort

had not been reached at the time of data cutoff, with all responding patients remaining on

therapy for approximately 6 months, suggesting the potential for durable responses.[1]

ACR-368 Combination Therapy in OncoSignature®
Negative Patients
For patients identified as OncoSignature® negative, the NCT05548296 trial is investigating

ACR-368 in combination with ultra-low dose gemcitabine.[3] The rationale for this combination

is based on preclinical data suggesting that gemcitabine may sensitize cancer cells to ACR-

368.

Initial results from the combination therapy arm in OncoSignature-negative patients with

ovarian or endometrial cancers have shown encouraging signs of clinical activity.[2] In this

cohort, 8 out of 16 patients achieved stable disease.[2]

Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the clinical trials of

ACR-368 as a monotherapy and in combination therapy.

Table 1: Efficacy of ACR-368 Monotherapy (OncoSignature® Positive Patients)
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Indication
Number of
Patients (n)

Overall
Response
Rate (ORR)

95%
Confidence
Interval (CI)

Median
Duration of
Response
(mDoR)

Ovarian &

Endometrial

Cancer

10 50% - Not Reached

Endometrial

Cancer

8 (efficacy-

evaluable)
62.5% 30.4 - 86.5

Not Reached (~6

months at data

cut-off)

Table 2: Efficacy of ACR-368 Combination Therapy with Gemcitabine (OncoSignature®

Negative Patients)

Indication Number of Patients (n) Outcome

Ovarian & Endometrial Cancer 16
8 patients (50%) achieved

Stable Disease

Table 3: Safety Profile of ACR-368

Therapy
Common Treatment-Related Adverse
Events (TRAEs)

Monotherapy

Predominantly transient and reversible

mechanism-based hematological AEs, typically

occurring in the first 1-2 cycles. Notable

absence of long-lasting myelosuppression and

severe non-hematological AEs.[4]

Combination with Gemcitabine

The adverse event profile was reported to be

consistent with past trials of ACR-368, with

predominantly reversible and transient

mechanism-based hematological adverse

events.[2]
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Experimental Protocols
NCT05548296: A Phase 1b/2 Basket Study of ACR-368

This is an open-label, multicenter, Phase 1b/2 basket study designed to evaluate the efficacy

and safety of ACR-368.[3]

Patient Population: Adult subjects with platinum-resistant ovarian carcinoma, endometrial

adenocarcinoma, or urothelial carcinoma.[3]

Biomarker Stratification: Patients undergo a tumor biopsy to determine their OncoSignature®

status.[3]

Treatment Arms:

Arm 1 (OncoSignature® Positive): ACR-368 monotherapy.[3]

Arm 2 (OncoSignature® Negative): ACR-368 in combination with ultra-low dose

gemcitabine.[3]

Primary Endpoints:

Arm 1: Overall Response Rate (ORR) per RECIST v1.1.

Arm 2: Safety, tolerability, and determination of the recommended Phase 2 dose of the

combination, followed by ORR.

Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and

Overall Survival (OS).

OncoSignature® Assay Methodology

The ACR-368 OncoSignature® test is a predictive companion diagnostic. It utilizes a

proteomics-based approach to identify patients whose tumors are most likely to be sensitive to

ACR-368.[1] The assay is performed on pretreatment tumor biopsies.[1]

Visualizing the Mechanism and Workflow
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To further elucidate the scientific basis of ACR-368 and the clinical trial design, the following

diagrams are provided.

ACR-368 Mechanism of Action
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Click to download full resolution via product page

Caption: ACR-368 inhibits CHK1/CHK2, leading to apoptosis.

NCT05548296 Trial Workflow
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Caption: Patient stratification in the NCT05548296 trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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